Aqueous Solubility Advantage of the Acetate Salt Over the Free Base
The free base 4‑methylpiperazine‑1‑carboximidamide (CAS 45798‑01‑4) has a computationally predicted aqueous solubility of approximately 48.6 mg/mL (48,559 mg/L) at 25 °C [REFS‑1]. The acetate salt (CAS 1208081‑65‑5), by introducing a hydrophilic counterion, is expected to exhibit higher aqueous solubility than the free base, consistent with general salt‑formation principles for basic carboxamidine compounds. While an experimentally measured value for the acetate salt is not publicly available, the class‑level trend is that acetate salts of piperazine‑carboxamidines provide superior solution handling in aqueous assay buffers and reaction media compared to the free base.
| Evidence Dimension | Predicted aqueous solubility (EPA T.E.S.T. model) |
|---|---|
| Target Compound Data | Not experimentally measured; expected >48.6 mg/mL based on salt form principles |
| Comparator Or Baseline | 4-Methylpiperazine-1-carboximidamide free base (CAS 45798-01-4): 48.6 mg/mL (predicted) |
| Quantified Difference | Qualitative improvement expected; quantitative data absent |
| Conditions | Computational prediction at 25 °C; experimental validation required |
Why This Matters
Higher aqueous solubility directly impacts the feasibility of solution‑phase synthesis, biological assay preparation and formulation development—a critical decision point when selecting among commercially available salt forms.
